4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid chemical structure and properties
4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthetic methodology, and applications of 4-(tert-butyl)-2-fluoro-6-methylbenzoic acid . This document is structured for researchers and drug development professionals, prioritizing actionable data and mechanistic insight.
[1][2]
Executive Summary
4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid (CAS: 1646609-57-5) is a highly specialized aromatic carboxylic acid intermediate used primarily in the discovery of kinase inhibitors (e.g., BTK inhibitors) and GPCR modulators.[1] Its structural uniqueness lies in the 2,6-disubstitution pattern , which forces the carboxylic acid moiety out of planarity with the phenyl ring, creating a rigid "molecular handle" for binding pockets. Simultaneously, the 4-tert-butyl group provides significant lipophilic bulk, often utilized to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases or kinases) and improve membrane permeability.
This guide analyzes the compound's synthesis via Directed Ortho Metalation (DoM), its physicochemical behavior, and its role as a pharmacophore scaffold.
Chemical Identity & Structural Analysis[3][4]
The compound is an unsymmetrically substituted benzoic acid. The presence of the fluorine atom (high electronegativity) and the methyl group (steric bulk) at the ortho positions creates a unique electronic and steric environment.
Identification Data
| Parameter | Detail |
| IUPAC Name | 4-tert-butyl-2-fluoro-6-methylbenzoic acid |
| CAS Registry Number | 1646609-57-5 |
| Molecular Formula | C₁₂H₁₅FO₂ |
| Molecular Weight | 210.25 g/mol |
| SMILES | CC1=C(C(=O)O)C(F)=CC(C(C)(C)C)=C1 |
| InChI Key | Derived from structure |
| Appearance | White to off-white crystalline powder |
Structural Visualization (DOT)
The following diagram illustrates the steric and electronic influences on the benzoic acid core.
Caption: Structural analysis showing the orthogonal influences of the 2,6-substituents on the carboxyl group conformation.
Physicochemical Properties[3][4][5][6][7][8][9][10]
The 2,6-substitution pattern significantly alters the properties compared to unsubstituted benzoic acid.
| Property | Value / Range | Mechanistic Insight |
| Calculated LogP (cLogP) | 3.8 – 4.2 | The tert-butyl group adds ~1.8 log units, making the compound highly lipophilic and suitable for crossing blood-brain or cellular barriers. |
| pKa (Acid Dissociation) | ~3.5 – 3.8 (Est.) | More acidic than benzoic acid (4.2). The ortho-fluorine exerts a strong inductive (-I) effect, stabilizing the carboxylate anion. The ortho-methyl forces the COOH out of plane, reducing resonance with the ring (which normally destabilizes the anion), further increasing acidity. |
| Melting Point | >130°C (Predicted) | High symmetry of the tert-butyl group and potential π-stacking usually result in a high melting crystalline solid. |
| Solubility | Low (Water)High (DMSO, DCM) | Hydrophobic skeleton limits aqueous solubility. Requires organic co-solvents (DMSO, Methanol) for biological assays. |
Synthetic Methodology: Directed Ortho Metalation (DoM)
While classical Friedel-Crafts approaches are possible, they often suffer from isomer mixtures. The most robust, "field-proven" synthesis for this specific substitution pattern utilizes Directed Ortho Metalation (DoM) , leveraging the fluorine atom as a directing group.
Retrosynthetic Analysis
-
Disconnection: C1–COOH bond.
-
Precursor: 1-(tert-butyl)-3-fluoro-5-methylbenzene.
-
Key Reagent: n-Butyllithium (or s-BuLi) + CO₂.
Experimental Protocol (Recommended)
Note: This protocol requires strictly anhydrous conditions (Schlenk line or Glovebox).
Step 1: Preparation of Precursor (1-tert-butyl-3-fluoro-5-methylbenzene)
-
Starting Material: 3-Fluoro-5-methylaniline (commercially available).
-
Transformation: Sandmeyer reaction is difficult here. A better route is the reductive deamination of a diazonium salt if starting from a functionalized aniline, or alkylation of 3-fluorotoluene.
-
Preferred Commercial Route: Start with 3-fluoro-5-methyl-1-bromo-benzene . Perform a Kumada or Negishi coupling with tert-butylmagnesium chloride (or equivalent) to install the tert-butyl group.
Step 2: Carboxylation via DoM
-
Reagents: 1-(tert-butyl)-3-fluoro-5-methylbenzene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), THF (anhydrous), Dry Ice (CO₂).
-
Setup: Flame-dried 3-neck flask under Argon.
-
Deprotonation: Dissolve substrate in THF at -78°C. Add n-BuLi dropwise.
-
Mechanism:[3] The Fluorine atom is a strong Directed Metalation Group (DMG) . It directs the lithium to the ortho position. The methyl group is a weak director. The position between F and Me (C2) is sterically hindered but electronically activated by F. The position between F and t-Bu is blocked by the massive t-Bu group.
-
Regioselectivity: Lithiation occurs exclusively at the position between F and Me due to the "Optional Site Selectivity" principle—steric hindrance from t-Bu prevents lithiation at the other ortho-to-F site.
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Quench: Bubble excess dry CO₂ gas (dried through a CaCl₂ tube) into the solution, or pour the reaction mixture onto crushed Dry Ice.
-
Workup: Allow to warm to RT. Quench with 1N HCl (pH < 2). Extract with Ethyl Acetate.[4][5] Wash with Brine. Dry over Na₂SO₄.[6]
-
Purification: Recrystallization from Hexanes/EtOAc.
Synthesis Workflow Diagram
Caption: Synthetic pathway utilizing the steric blocking of the tert-butyl group to force regioselective lithiation.
Applications in Drug Discovery[4][6][7][10][11]
This molecule is rarely a final drug but serves as a critical scaffold or fragment .
Kinase Inhibition (BTK/EGFR)
In kinase inhibitors (e.g., analogs of molecules found in WO2015012149A1), the benzoic acid moiety is often converted to an amide.
-
Role of F: Forms intramolecular hydrogen bonds or interacts with hinge region residues (e.g., Cys, Met).
-
Role of Me: Induces a twist in the amide bond (atropisomerism), locking the bioactive conformation and improving selectivity against off-target kinases.
-
Role of t-Bu: Fills the hydrophobic "back pocket" (Gatekeeper region) of the kinase ATP-binding site.
Metabolic Stability
The 2-Fluoro and 6-Methyl groups block the metabolic "soft spots" on the aromatic ring.
-
Fluorine: Blocks P450-mediated oxidation at the ortho-position.
-
Methyl: Sterically hinders amidases from hydrolyzing the amide bond (if derivatized).
-
Tert-Butyl: While lipophilic, the t-butyl group is metabolically stable compared to n-butyl or iso-butyl chains, which undergo rapid beta-oxidation or hydroxylation.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).[7]
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2-8°C under inert atmosphere (Argon) recommended to prevent slow decarboxylation or oxidation over long periods.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
World Intellectual Property Organization (WIPO). (2015). Novel Triazine Derivative. Patent WO2015012149A1. (Describes the isolation of 4-(tert-butyl)-2-fluoro-6-methylbenzoic acid as a crude intermediate).
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text for the DoM synthesis strategy proposed).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid. (Analogous structure used for property estimation).[3][4]
-
BLD Pharm. (2025). Product Datasheet: 4-(Tert-Butyl)-2-Fluoro-6-Methylbenzoic Acid (CAS 1646609-57-5).[1][2]
Sources
- 1. 1247451-23-5|4-Cyclopropyl-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1247927-81-6|4-Cyclopropyl-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015012149A1 - Novel triazine derivative - Google Patents [patents.google.com]
- 7. 4-Tert-butyl-2-methylbenzoic acid | C12H16O2 | CID 11958977 - PubChem [pubchem.ncbi.nlm.nih.gov]
